molecular formula C24H20N2O4 B3008182 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid CAS No. 2137569-55-0

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No. B3008182
CAS RN: 2137569-55-0
M. Wt: 400.434
InChI Key: ODRQHDXYDCPLJX-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions .


Molecular Structure Analysis

The compound contains a naphthyridine ring, which is a nitrogen-containing heterocycle, and a fluorene group, which is a polycyclic aromatic hydrocarbon. These groups may contribute to the compound’s chemical properties .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a common step in peptide synthesis . The naphthyridine ring might undergo reactions typical for aromatic heterocycles.


Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its functional groups. The Fmoc group is relatively non-polar and may increase the compound’s hydrophobicity . The naphthyridine ring might contribute to its aromaticity and potentially its fluorescence .

Scientific Research Applications

Peptide Synthesis

This compound is used in the field of peptide synthesis. Its structure is conducive to the formation of peptides through solution phase peptide synthesis . The presence of the fluoren-9-ylmethoxycarbonyl group provides protection for amino acids during the synthesis process, which is a critical step in producing peptides for various biochemical applications .

Mechanism of Action

Target of Action

It’s known that the (fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis , suggesting that this compound may interact with specific amino acids or proteins.

Mode of Action

The Fmoc group is typically removed during peptide synthesis, allowing the free amine group of the amino acid to participate in the formation of peptide bonds . This suggests that the compound might interact with its targets through the formation or modification of peptide bonds.

Safety and Hazards

As with all chemicals, it’s important to handle this compound with care. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety information .

Future Directions

The compound could potentially be used in the synthesis of peptides or other bioactive molecules. Its properties might be tuned by modifying the naphthyridine or fluorene groups .

properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-23(28)21-10-9-15-11-12-26(13-22(15)25-21)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRQHDXYDCPLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

CAS RN

2137569-55-0
Record name 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
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